DL,DL-Asalin

Description

Historical Context and Initial Characterization of Asalin (B1665184) Compounds

Asalin emerged in scientific literature as a compound with potential antitumor properties. medchemexpress.com Initial investigations into its biological activity spurred further characterization of its chemical and physical properties. The compound, also known by synonyms such as Cifelin, is chemically identified as the ethyl ester of N-acetyl-DL-sarcolysyl-DL-valine. medkoo.comnih.gov

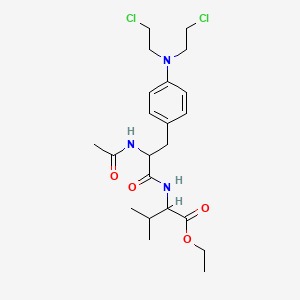

Early research established the fundamental chemical identity of Asalin. Its molecular formula was determined to be C22H33Cl2N3O4. medkoo.comnih.gov This composition corresponds to a molecular weight of approximately 474.42 g/mol . medkoo.comnih.gov The presence of two chloroethyl groups attached to a phenylalamine-like structure suggested its potential as an alkylating agent, a class of compounds known for their cytotoxic effects. medkoo.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H33Cl2N3O4 | medkoo.comnih.gov |

| Molecular Weight | 474.42 g/mol | medkoo.comnih.gov |

| Synonyms | Cifelin, N-Acetylsarcolysylvaline | medkoo.com |

| Stereochemistry | Mixed | nih.gov |

Stereochemical Considerations in Asalin Research: Focus on DL,DL-Asalin

The molecular structure of Asalin contains two chiral centers, leading to the possibility of multiple stereoisomers. nih.gov A stereoisomer is a molecule that has the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms in space. wikipedia.org The specific designation "this compound" refers to a particular stereoisomer where both of the constituent amino acid residues, a derivative of phenylalanine and valine, are in their racemic (DL) forms. nih.gov

The systematic name, ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-valinate, specifies a particular stereoconfiguration (L-valine and a derivative of L-phenylalanine). medkoo.com However, the common name "Asalin" is often associated with a mixture of stereoisomers. nih.gov The "DL,DL" designation is crucial as it indicates a specific racemic mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and biological properties. wikipedia.org The study of specific stereoisomers like this compound is critical as the spatial arrangement of atoms can significantly influence a molecule's biological activity.

Classification and Structural Analogues within Alkylating Oligopeptides

This compound is classified as an alkylating oligopeptide. medkoo.comnih.gov Alkylating agents are a class of compounds that can introduce alkyl groups into other molecules, and in a biological context, they are known to react with DNA, which can lead to cytotoxicity. wikipedia.org The alkylating functionality of Asalin resides in the bis(2-chloroethyl)amino group, a feature common to nitrogen mustards. medkoo.comnih.gov

The "oligopeptide" part of its classification stems from the dipeptide structure, formed by the linkage of two amino acid derivatives. medkoo.com This peptide structure can influence the compound's transport into cells and its interaction with biological targets.

Several other alkylating oligopeptides have been investigated for their antitumor properties. One notable example is Peptichemio, which is a mixture of six short oligopeptides containing the alkylating amino acid m-L-sarcolysin. nih.gov Within this mixture, compounds like P2 (L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester) and the novel dipeptide J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) are structural analogues of Asalin, as they also combine an alkylating moiety with a peptide backbone. nih.gov These analogues provide a basis for comparative studies to understand the structure-activity relationships within this class of compounds.

| Compound Name |

|---|

| This compound |

| Asalin |

| Cifelin |

| N-acetyl-DL-sarcolysyl-DL-valine ethyl ester |

| ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-valinate |

| m-L-sarcolysin |

| P2 (L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester) |

| J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) |

| Peptichemio |

Properties

CAS No. |

531-77-1 |

|---|---|

Molecular Formula |

C22H33Cl2N3O4 |

Molecular Weight |

474.4 g/mol |

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |

InChI Key |

LGLLXTFYYXSARU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Dl,dl Asalin

Established Synthetic Pathways for DL,DL-Asalin and Related Compounds

The synthesis of this compound, a dipeptide, fundamentally relies on the principles of peptide chemistry, primarily involving the formation of an amide bond between two amino acid derivatives. The key components for the synthesis of Asalin (B1665184) are N-acetyl sarcolysine and the ethyl ester of valine. Sarcolysine itself is a derivative of the amino acid phenylalanine.

The general synthetic approach involves the coupling of a protected sarcolysine derivative with a protected valine derivative. A common strategy in peptide synthesis is the use of activating agents to facilitate the formation of the peptide bond. For the synthesis of dipeptides like Asalin, carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently employed. These reagents activate the carboxylic acid group of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the other amino acid ester.

A typical synthetic sequence for a sarcolysine-containing dipeptide like Asalin can be outlined as follows:

Protection of Functional Groups: The amino group of sarcolysine is typically protected, often by acetylation to yield N-acetyl-sarcolysine, which is a key precursor for Asalin. The carboxylic acid group of valine is protected as an ethyl ester.

Activation and Coupling: The carboxylic acid of N-acetyl-sarcolysine is activated using a coupling reagent. This activated species then reacts with the amino group of the valine ethyl ester to form the dipeptide backbone.

Deprotection (if necessary): In cases where other protecting groups are used, a final deprotection step would be required to yield the target compound.

The "DL,DL" designation in this compound indicates that the starting materials are racemic mixtures of both the D and L enantiomers of sarcolysine and valine, resulting in a mixture of four possible diastereomers (LL, DD, LD, and DL).

Stereoselective Synthesis of this compound and its Isomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of the individual isomers of Asalin is of significant interest to delineate the structure-activity relationship. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities.

Achieving stereoselectivity in the synthesis of Asalin isomers requires the use of enantiomerically pure starting materials. For instance, to synthesize the LL-isomer, one would start with N-acetyl-L-sarcolysine and L-valine ethyl ester. Similarly, the DD, LD, and DL isomers can be synthesized by selecting the appropriate stereoisomers of the starting amino acids.

Key strategies for stereoselective peptide synthesis that are applicable to Asalin isomers include:

Chiral Pool Synthesis: Utilizing naturally occurring, enantiomerically pure amino acids (L-phenylalanine and L-valine) as starting materials to synthesize the corresponding sarcolysine and valine derivatives.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemistry during the synthesis of the amino acid precursors if they are not readily available from the chiral pool.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

The choice of coupling reagents and reaction conditions is also critical to prevent racemization, which is a common side reaction during peptide synthesis that can lead to a loss of stereochemical purity. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress racemization.

Design and Synthesis of Chemically Modified this compound Analogues

The design and synthesis of chemically modified analogues of Asalin are driven by the quest for compounds with improved therapeutic properties, such as enhanced efficacy, reduced toxicity, and better pharmacokinetic profiles. Modifications can be made to various parts of the Asalin molecule:

The Sarcolysine Moiety: The aromatic ring of the sarcolysine part can be substituted with different functional groups to modulate electronic properties and interactions with biological targets. The bis(2-chloroethyl)amino group, which is responsible for the alkylating activity, can also be modified to alter its reactivity.

The Valine Residue: The isopropyl side chain of valine can be replaced with other alkyl or aryl groups to explore the impact of steric bulk and hydrophobicity on activity.

The Peptide Backbone: The amide bond can be replaced with bioisosteres to improve stability against enzymatic degradation. N-alkylation of the amide nitrogen is another common modification.

The C-terminus: The ethyl ester at the C-terminus can be converted to other esters, amides, or a free carboxylic acid to influence solubility and cell permeability.

The synthesis of these analogues generally follows the principles of peptide synthesis, starting from appropriately modified amino acid precursors. For example, to create an analogue with a different amino acid replacing valine, one would simply substitute the valine ethyl ester with the desired amino acid ester in the coupling reaction.

| Modification Site | Type of Modification | Potential Impact |

| Sarcolysine Aromatic Ring | Substitution with electron-donating or withdrawing groups | Altered electronic properties, modified biological interactions |

| Valine Side Chain | Replacement with other alkyl or aryl groups | Changes in steric bulk and hydrophobicity, affecting target binding |

| Peptide Backbone | Amide bond isosteres, N-alkylation | Increased metabolic stability |

| C-terminus | Variation of the ester group, conversion to amide or acid | Modified solubility, permeability, and pharmacokinetic properties |

Methodological Advancements in Asalin Synthesis

The field of peptide synthesis is continually evolving, with new reagents and techniques being developed to improve efficiency, reduce side reactions, and enable the synthesis of more complex molecules. These advancements have a direct impact on the synthesis of Asalin and its analogues.

Recent advances in peptide coupling reagents offer alternatives to traditional carbodiimides. Reagents based on phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are known for their high efficiency and ability to suppress racemization. These modern coupling reagents can be applied to the synthesis of Asalin to achieve higher yields and purity.

Solid-phase peptide synthesis (SPPS) represents a significant methodological advancement that could be adapted for the synthesis of Asalin and its analogues. beilstein-journals.orgnih.gov In SPPS, the C-terminal amino acid is attached to an insoluble polymer support, and the peptide chain is built up in a stepwise manner. beilstein-journals.orgnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. beilstein-journals.org While typically used for longer peptides, SPPS can also be an efficient method for the synthesis of dipeptides, especially for creating libraries of analogues for structure-activity relationship studies.

Molecular and Biochemical Mechanisms of Action

DNA Interaction and Alkylation Properties, including Cross-linking

As a derivative of a nitrogen mustard agent, the primary mechanism of action of Asalin (B1665184) is expected to be its ability to alkylate DNA. The cytotoxic effects of such compounds are mediated by the covalent attachment of an alkyl group to various nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is a particularly susceptible site for alkylation by these agents.

This initial monofunctional alkylation can be followed by a second alkylation event, leading to the formation of interstrand or intrastrand cross-links in the DNA. Interstrand cross-links, which form a covalent bridge between the two strands of the DNA double helix, are particularly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering apoptotic cell death. The bifunctional nature of the melphalan (B128) moiety within Asalin provides the chemical basis for this cross-linking activity.

Intracellular Transport and Uptake Mechanisms of DL,DL-Asalin

The entry of melphalan and its peptide derivatives into cells is a critical determinant of their biological activity. Studies on melphalan have shown that it is actively transported into cells via amino acid transport systems. Specifically, at lower concentrations, uptake is primarily mediated by the L-type amino acid transporter (LAT1), which transports large neutral amino acids like leucine. At higher concentrations, the alanine-serine-cysteine (ASC) transport system also contributes to its uptake.

Role of Dipeptide Transporters

The conjugation of melphalan to a dipeptide, as in the case of Asalin (a derivative of melphalanyl-valine), suggests the potential for involvement of dipeptide transporters in its cellular uptake. While direct evidence for Asalin's transport via these pathways is not available, structure-activity relationship studies on other melphalan dipeptides indicate that their cytotoxic activity is influenced by the specific amino acid composition and sequence. This suggests an interaction with specific biological molecules such as dipeptide transporters or peptidases is necessary for their full effect.

Interaction with Amino Acid Transport Systems

Given its structural components, it is plausible that this compound interacts with amino acid transport systems. The presence of the melphalan and valine residues could facilitate its recognition and transport by carriers for large neutral amino acids. Differential expression of these transporters in various tissues could potentially influence the selectivity of the compound.

Enzymatic Biotransformation and Metabolic Pathways

Once inside the cell, oligopeptide derivatives of melphalan can undergo enzymatic hydrolysis. The ester and peptide bonds within the this compound molecule are potential substrates for intracellular esterases and peptidases. The hydrolysis of these bonds would release the active alkylating moiety, melphalan, or smaller, more active peptide fragments. The rate and extent of this biotransformation can significantly impact the compound's cytotoxicity and selectivity, as it may be more pronounced in cells with higher levels of specific enzymes.

Antimetabolic Properties and Cellular Pathway Modulation

Beyond direct DNA damage, some melphalan-containing oligopeptides have been suggested to possess antimetabolic properties. While specific details for this compound are not documented, it is conceivable that the compound or its metabolites could interfere with various cellular metabolic pathways. For instance, by mimicking natural dipeptides or amino acids, they could potentially inhibit enzymes involved in protein synthesis or other essential metabolic processes. However, without specific research on this compound, this remains a theoretical mechanism of action.

Comparative Cellular Activity and Selectivity Mechanisms

Research on different stereoisomers of Asalin has indicated that the biological activity can vary. One study noted that the LD and DD isomers of Asalin were more active than the LL and DL forms, suggesting that stereochemistry plays a role in its cytotoxic effects. This difference in activity could be attributed to several factors, including differential transport into cells, varied rates of enzymatic activation, or distinct interactions with the DNA target. The precise molecular basis for the observed differences in activity between the stereoisomers of Asalin requires further investigation.

The table below summarizes the key molecular and biochemical mechanisms associated with melphalan-containing oligopeptides, which are likely relevant to this compound.

| Mechanism | Description | Potential Relevance to this compound |

| DNA Alkylation | Covalent attachment of an alkyl group to DNA bases, primarily the N7 of guanine. | The melphalan moiety is a known alkylating agent. |

| DNA Cross-linking | Formation of interstrand or intrastrand cross-links, preventing DNA replication and transcription. | The bifunctional nature of melphalan allows for the formation of cytotoxic cross-links. |

| Amino Acid Transport | Uptake into cells via transporters for large neutral amino acids (e.g., LAT1, ASC). | The melphalan and valine components may facilitate transport via these systems. |

| Dipeptide Transport | Potential uptake via dipeptide transport systems. | The dipeptide structure suggests a possible interaction with these transporters, influencing cellular uptake. |

| Enzymatic Biotransformation | Hydrolysis of ester and peptide bonds by intracellular enzymes to release the active agent. | Susceptible to cleavage by esterases and peptidases, potentially modulating activity and selectivity. |

Differential Effects on Tumor versus Normal Cell Cultures

There is a lack of specific published research that directly compares the cytotoxic or other biological effects of this compound on tumor cell cultures versus normal (non-cancerous) cell cultures. Such studies are crucial for determining the therapeutic index of a potential anti-cancer agent, which is a measure of its selectivity for cancer cells over healthy cells. Without this data, a detailed analysis of its differential effects cannot be provided.

Varying Effects across Different Tumor Cell Types

Similarly, information detailing the efficacy of this compound across a panel of different tumor cell types is not available in the current body of scientific literature. Investigating the compound's activity against various cancer cell lines (e.g., from leukemia, lung cancer, breast cancer, colon cancer) is a standard preclinical step to identify potential indications and to understand if its effectiveness is broad-spectrum or limited to specific cancer types with particular molecular characteristics. The absence of such comparative studies prevents a discussion on its varying effects.

Identification and Validation of Specific Molecular Targets

The primary molecular target for nitrogen mustards is generally considered to be DNA. However, the broader landscape of molecular interactions for this compound, including potential protein targets and its influence on specific signaling pathways, has not been elucidated in available research. The identification and validation of specific molecular targets are fundamental to understanding the full mechanistic profile of a compound and for the development of targeted therapies. This information is currently not available for this compound.

Structure Activity Relationship Sar Studies of Dl,dl Asalin

Influence of Stereochemistry on Biological Efficacy

The stereochemistry of a molecule is a critical determinant of its biological activity. longdom.orglibretexts.org Different stereoisomers, such as enantiomers and diastereomers, can exhibit vastly different interactions with chiral biological targets like enzymes and receptors, leading to variations in efficacy, potency, and toxicity. solubilityofthings.combiomedgrid.com For a compound designated as DL,DL-Asalin, it is implied that it is a mixture of stereoisomers. A thorough investigation would typically involve the separation of these isomers and the individual assessment of their biological activities to determine if one configuration is more active than others. nih.gov However, specific studies detailing the isolation and differential biological evaluation of the stereoisomers of Asalin (B1665184) have not been identified.

Impact of Amino Acid Composition and Sequence on Activity

When a compound incorporates amino acid moieties, their composition and sequence are fundamental to its biological function. The nature of the amino acid side chains (e.g., hydrophobic, hydrophilic, charged) and their specific order dictate the molecule's three-dimensional structure and its ability to interact with biological targets. researchgate.netnih.gov Alterations in the amino acid sequence can lead to significant changes in activity. youtube.comyoutube.com Without knowledge of the specific amino acid composition and sequence of this compound, it is impossible to discuss the impact of these features on its activity.

Role of Terminal Group Modifications in Efficacy

Modifications to the terminal groups (N-terminus and C-terminus) of peptides and related compounds are a common strategy in medicinal chemistry to enhance efficacy, stability, and pharmacokinetic properties. nih.govresearchgate.net For instance, N-terminal acetylation can neutralize the positive charge, potentially affecting interactions with receptors or metabolic stability. nih.gov C-terminal modifications, such as amidation, can also influence a compound's biological activity. nih.gov Studies on proline-rich antimicrobial peptides have shown that C-terminal modifications can increase efficacy. nih.gov However, there is no available research detailing specific terminal group modifications of this compound and their subsequent effects on its biological efficacy. researchgate.net

Computational and Predictive SAR Modeling for Asalin Derivatives

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of novel derivatives and for understanding the key structural features required for activity. nih.govnih.govresearchgate.net These models are built upon experimental data from a series of related compounds. nih.govmdpi.comnih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric and electronic requirements for optimal activity. nih.gov The development of such predictive models for Asalin derivatives is contingent on the availability of a dataset of synthesized analogues and their corresponding biological activities, which is currently not found in the literature. mdpi.com

Preclinical Efficacy and Mechanistic Investigations

In Vitro Efficacy Studies in Defined Cellular Systems

Dose-Response Characterization in Cancer Cell Lines

No data is publicly available regarding the dose-response relationship of DL,DL-Asalin in any cancer cell lines. Information on parameters such as IC50 (half-maximal inhibitory concentration) values across different cancer types is absent from the scientific literature.

Mechanistic Studies of Cellular Response and Cytotoxicity

There are no published studies detailing the molecular mechanisms by which this compound may exert cytotoxic effects on cancer cells. Research into its potential effects on cellular pathways, such as apoptosis, cell cycle arrest, or DNA damage, has not been found.

In Vivo Efficacy Studies in Animal Models

Evaluation in Preclinical Oncology Models

No in vivo studies using animal models to assess the anti-tumor efficacy of this compound have been reported in the accessible scientific literature. Consequently, there is no information on its performance in preclinical oncology models.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is not available. Similarly, there are no public data on its pharmacodynamic effects or the relationship between drug concentration and therapeutic response in preclinical models.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the structure of organic molecules like DL,DL-Asalin. ¹H NMR provides information on the number, type, and electronic environment of hydrogen atoms, offering insights into the molecule's aliphatic and aromatic regions, as well as the presence of specific functional groups like amide protons or those adjacent to electronegative atoms. ¹³C NMR complements this by revealing the carbon skeleton, including the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are crucial for establishing direct correlations between protons and carbons, thereby confirming atomic connectivity and resolving ambiguities in complex structures slideshare.netcam.ac.uk. While specific NMR data for this compound were not detailed in the provided searches, these techniques would be standard for its structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within this compound. Characteristic absorption bands would be expected for carbonyl groups (C=O) from amide and ester functionalities, N-H stretching and bending from amide groups, C-Cl stretching from the chloroethyl moieties, and C-O stretching from ester and ether linkages. The aromatic phenyl ring would also exhibit characteristic C-H and C=C stretching vibrations karary.edu.sdmit.edurssl.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for compounds containing chromophores, such as the phenyl ring in this compound. It can help in determining the presence of conjugated systems and can be employed for quantitative analysis if the compound exhibits significant absorbance in the UV-visible range.

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are vital for assessing the purity of this compound, separating it from synthesis by-products, degradation products, and other potential contaminants.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) using C18 stationary phases, is a cornerstone for analyzing this compound. It allows for the separation and quantification of the compound based on its polarity and interactions with the mobile phase (typically a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol) nih.govnih.govlongdom.orgisca.me. HPLC methods are developed to achieve optimal resolution, ensuring that this compound is well-separated from impurities, which is critical for purity assessment and assay development nih.govnih.gov.

Gas Chromatography (GC): While less common for larger, less volatile molecules like this compound unless derivatized, GC can be used for the analysis of volatile impurities or degradation products. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying such components researchgate.netresearchgate.net.

Electrophoretic Techniques: Techniques like Capillary Electrophoresis (CE) can also be employed for the separation of charged molecules, offering an alternative or complementary separation mechanism to HPLC.

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural fragments of this compound, aiding in its unambiguous identification and structural confirmation.

Principles of Mass Spectrometry: MS operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of different ions, providing the molecular weight of the compound and characteristic fragmentation patterns rssl.comlongdom.org.

Techniques and Applications: Techniques such as Electrospray Ionization (ESI) coupled with Mass Spectrometry (LC-MS) are highly suitable for analyzing polar and thermally labile molecules like this compound rssl.comnih.govruifuchemical.com. High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition. Fragmentation studies, often performed using tandem MS (MS/MS), involve fragmenting selected ions to generate daughter ions, which provides detailed structural information about the molecule's constituent parts researchgate.netruifuchemical.comlibretexts.orgnih.gov. The presence of chloroethyl groups and amino acid residues in this compound would lead to specific fragmentation pathways that are diagnostic for its structure.

Stereochemical Analysis and Chiral Purity Determination

The stereochemistry of this compound is a critical aspect, as different stereoisomers can exhibit significantly different biological activities antiteck.com. The "DL" prefix in the compound's name suggests the presence of stereoisomers, necessitating methods for their separation and quantification.

Chiral Chromatography: Chiral HPLC, utilizing columns packed with chiral stationary phases (CSPs), is the most widely employed technique for separating enantiomers and diastereomers nih.govopenochem.orgruiwophytochem.com. These CSPs create a chiral environment that interacts differently with each stereoisomer, leading to differential retention times. Method development involves screening various CSPs and mobile phase compositions to achieve adequate separation and resolution (Rs) between the stereoisomers nih.govopenochem.org.

Other Stereochemical Techniques: While chiral chromatography is dominant, other methods like polarimetry (measuring optical rotation) or NMR spectroscopy in the presence of chiral shift reagents can provide complementary information on stereochemical composition.

Table 6.4.1: Illustrative Chiral Separation Parameters

| Technique | Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Detection |

|---|---|---|---|---|

| HPLC | Immobilized Amylose-based | Methyl tert-butyl ether/Ethanol/Ethylenediamine (60:40:0.1% v/v) | > 2.5 | UV |

Development of Novel Detection and Quantification Assays for this compound

The development of sensitive and specific assays is crucial for monitoring this compound in various matrices, whether for quality control of pharmaceutical formulations or for pharmacokinetic studies.

HPLC-Based Quantitative Assays: Validated HPLC methods serve as robust quantitative assays for this compound. These assays must demonstrate linearity over a defined concentration range, possess low limits of detection (LOD) and quantification (LOQ), and exhibit high precision and accuracy longdom.org. The "quantitative determination of asalin (B1665184) in drugs" researchgate.net indicates that such methods are established. Key assay validation parameters include specificity, linearity, accuracy, precision, and robustness.

Assay Performance Metrics: A well-developed assay would typically report parameters such as:

Linearity: The concentration range over which the assay response is directly proportional to the analyte concentration (e.g., R² > 0.99).

Limit of Detection (LOD): The lowest concentration that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).

Table 6.5.1: Hypothetical Assay Performance Metrics for this compound Quantification

| Parameter | Value / Range | Method/Notes |

|---|---|---|

| Linearity (R²) | > 0.995 | HPLC-UV |

| LOD | < 0.1 µg/mL | HPLC-UV |

| LOQ | < 0.5 µg/mL | HPLC-UV |

| Accuracy (% Recovery) | 95-105% | Spiked Samples |

Compound List

this compound

Asalin

Cifelin

Sarcolysin

Merphalan

Theoretical Applications and Future Research Directions

Design Principles for Next-Generation Alkylating Oligopeptides

The design of next-generation alkylating oligopeptides hinges on the synergistic integration of several key chemical and biological principles. The primary goal is to create a molecule that can selectively identify and react with target cells, thereby minimizing off-target toxicity, a significant limitation of many current chemotherapeutic agents.

A fundamental design principle involves the strategic selection of the oligopeptide backbone. This peptide sequence would be engineered to recognize and bind to specific cell surface receptors that are overexpressed on target cells, such as cancer cells. mdpi.com The choice of amino acids, their sequence, and stereochemistry (L- or D-isomers) would be critical in determining the binding affinity and specificity of the peptide moiety. The inclusion of D-amino acids, for instance, can enhance proteolytic stability, a crucial factor for in vivo applications.

Table 1: Key Design Considerations for Alkylating Oligopeptides

| Feature | Design Principle | Rationale |

|---|---|---|

| Peptide Backbone | Sequence-specific receptor targeting | To enhance selectivity for target cells and minimize off-target effects. mdpi.com |

| Inclusion of non-natural amino acids | To increase stability against enzymatic degradation. | |

| Alkylating Moiety | Tunable reactivity | To control the potency and reduce indiscriminate reactions. |

| Prodrug activation strategy | To ensure the cytotoxic agent is released preferentially at the target site. |

| Linker | Biocompatible and cleavable | To ensure stability in circulation and efficient release of the warhead. |

Potential for Targeted Delivery Systems

The inherent targeting capabilities of peptides make them ideal candidates for the development of sophisticated drug delivery systems. nih.govmdpi.com An alkylating oligopeptide could be the core component of a multi-faceted delivery vehicle. For instance, it could be conjugated to nanoparticles or liposomes, further enhancing its pharmacokinetic profile and tumor accumulation through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net

These peptide-drug conjugates (PDCs) represent an emerging and powerful strategy for delivering cytotoxic payloads directly to diseased tissues while minimizing exposure to healthy tissues. nih.gov The peptide component acts as a homing device, guiding the conjugate to its destination. Upon binding to the target receptor, the entire complex can be internalized by the cell, leading to the intracellular release of the alkylating agent. nih.gov This targeted intracellular delivery can overcome mechanisms of drug resistance and increase the therapeutic index of the cytotoxic agent. mdpi.com

Computational Design and Prediction of DL,DL-Asalin Analogues

The rational design of novel therapeutic agents is increasingly reliant on computational tools. biophysics.org In the context of alkylating oligopeptides, computational chemistry and molecular modeling can play a pivotal role in designing and predicting the properties of analogues. units.it

Techniques such as molecular docking can be used to predict the binding affinity of different peptide sequences to a target receptor. tandfonline.com This allows for the in silico screening of large virtual libraries of peptides to identify the most promising candidates for synthesis and experimental validation. frontiersin.org Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the reaction mechanism of the alkylating agent with its biological target, providing insights into its reactivity and potential for off-target reactions.

Machine learning and artificial intelligence (AI) are also emerging as powerful tools in drug discovery. oup.com AI algorithms can be trained on existing data to predict the biological activity and pharmacokinetic properties of novel peptide sequences, accelerating the design-build-test-learn cycle. biophysics.orgoup.com These computational approaches can significantly reduce the time and cost associated with the development of new peptide-based therapeutics. biophysics.org

Table 2: Computational Tools in Oligopeptide Design

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicting peptide-receptor interactions | Binding affinity and mode. tandfonline.com |

| Molecular Dynamics | Simulating conformational changes | Stability and flexibility of the conjugate. nih.gov |

| QM/MM Simulations | Modeling chemical reactions | Reactivity and mechanism of the alkylating agent. |

| Machine Learning | Predicting biological properties | Activity, toxicity, and pharmacokinetics. oup.com |

Broader Implications for Peptide-Based Therapeutic Research

The conceptual framework behind a molecule like this compound has broader implications for the entire field of peptide-based therapeutic research. nih.gov Peptides offer a unique therapeutic modality that bridges the gap between small molecules and large biologics. mdpi.com They possess high specificity and potency, coupled with lower immunogenicity compared to larger protein-based therapies. news-medical.net

The challenges associated with peptide therapeutics, such as their short half-life and poor oral bioavailability, are being actively addressed through various chemical modification strategies. oup.com The development of technologies for peptide synthesis, purification, and characterization is also advancing rapidly, making these complex molecules more accessible for research and clinical development. nih.gov

The successful design and implementation of targeted therapies like alkylating oligopeptides would represent a significant advancement in personalized medicine. By tailoring the peptide sequence to a specific molecular target present in an individual patient's disease, it may be possible to develop highly effective and well-tolerated treatments. news-medical.net This approach aligns with the broader trend in oncology and other therapeutic areas towards precision medicine, where treatments are selected based on the specific molecular characteristics of a patient's condition.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing DL-Asalin in laboratory settings?

- Methodological Answer : DL-Asalin synthesis typically follows standard amino acid preparation techniques, such as racemic resolution or chemical modification of precursor molecules. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification . Safety protocols, such as using fume hoods and personal protective equipment (PPE), must align with SDS guidelines to mitigate inhalation or dermal exposure risks .

Q. How should researchers handle contradictions in physicochemical data (e.g., melting points, solubility) across literature sources for DL-Asalin?

- Methodological Answer : Cross-validate data using authoritative databases like NIST Chemistry WebBook and replicate experiments under controlled conditions. For solubility discrepancies, document solvent purity, temperature, and measurement techniques. Compare results against peer-reviewed studies and consider batch-to-batch variability in commercial samples .

Q. What safety measures are critical when working with DL-Asalin derivatives (e.g., N-Methyl-DL-glutamate) in experimental workflows?

- Methodological Answer : Review SDS for specific hazards:

- N-Methyl-DL-glutamate : Use respiratory protection (N95 masks) and avoid skin contact due to acute toxicity (H302) and skin irritation (H315) risks .

- DL-Panthenol : Employ CO₂ or dry chemical fire extinguishers and avoid water-reactive byproducts like NOx .

Always implement spill containment protocols (e.g., sweeping with sealed containers) and adhere to waste disposal regulations .

Advanced Research Questions

Q. How can computational modeling improve the design of DL-Asalin-based biomaterials?

- Methodological Answer : Molecular dynamics simulations can predict conformational stability and interaction patterns of DL-Asalin in aqueous environments. Pair this with density functional theory (DFT) to analyze electronic properties and optimize synthesis pathways. Validate predictions using circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. What strategies resolve contradictions between experimental results and theoretical predictions in DL-Asalin reactivity studies?

- Methodological Answer :

- Step 1 : Re-examine assumptions in theoretical models (e.g., solvent effects, protonation states).

- Step 2 : Conduct controlled experiments (e.g., pH-dependent kinetic studies) to isolate variables.

- Step 3 : Use multi-technique validation (e.g., combining FTIR, Raman spectroscopy) to confirm intermediate species .

Q. How do researchers ensure reproducibility in DL-Asalin-based enzymatic assays amid batch variability?

- Methodological Answer :

- Quality Control : Source DL-Asalin from suppliers with certified reference standards (e.g., NIST-traceable materials) .

- Batch Testing : Pre-screen each batch using HPLC-MS to quantify impurities.

- Protocol Standardization : Document buffer composition, enzyme concentrations, and incubation times rigorously .

Key Methodological Guidelines

- Experimental Design : Follow ACS Division of Analytical Chemistry standards for method development, including robustness testing and calibration curve validation .

- Data Reporting : Adhere to the Doyle Lab Report guidelines for clarity, including detailed materials/methods sections and error analysis .

- Ethical Compliance : Ensure transparency in data interpretation to avoid biases, as emphasized in qualitative research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.